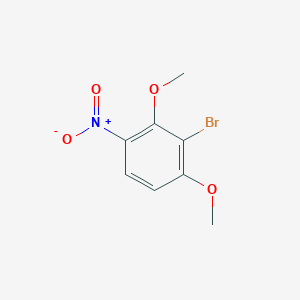
8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of quinoline derivatives, followed by nitration and subsequent substitution reactions to introduce the phenylmethoxy group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the quinoline ring.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Halogenation and other substitution reactions are frequently performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve multiple cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-N-(4-trifluoromethoxyphenyl)quinolin-2-amine
- 6-fluoro-4-aminoquinoline
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitro groups, along with the phenylmethoxy moiety, contributes to its enhanced activity and selectivity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-18-8-4-7-16-9-12-21(25-22(16)18)24-19-11-10-17(13-20(19)26(27)28)29-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJBITVMYUJMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)NC3=NC4=C(C=CC=C4F)C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine](/img/structure/B8206197.png)













